[4,4'-Bipyridine]-2-carboxylic acid
Overview
Description
[4,4’-Bipyridine]-2-carboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The 4,4’-bipyridine derivative is particularly notable for its applications in coordination chemistry, where it serves as a ligand for metal complexes. The carboxylic acid functional group at the 2-position adds further versatility to this compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyridine]-2-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of picolinic acid with pyridine derivatives in the presence of a catalyst. For instance, silver oxide (Ag₂O) can be used as an oxidant to facilitate the formation of the desired bipyridine compound .
Another approach involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder .
Industrial Production Methods
Industrial production of [4,4’-Bipyridine]-2-carboxylic acid often employs metal-catalyzed cross-coupling reactions. These methods include Suzuki coupling, Stille coupling, and Negishi coupling, which are well-suited for large-scale synthesis due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bipyridine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the bipyridine derivative into its corresponding dihydro form.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Silver oxide (Ag₂O) is commonly used as an oxidant.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reaction with alcohols or amines to form esters or amides, respectively.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Dihydro-bipyridine derivatives.
Substitution: Various esters, amides, and other functionalized derivatives.
Scientific Research Applications
[4,4’-Bipyridine]-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4,4’-Bipyridine]-2-carboxylic acid largely depends on its role as a ligand in metal complexes. The nitrogen atoms in the bipyridine rings coordinate with metal centers, forming stable complexes that can participate in various catalytic and redox reactions. These interactions can influence the electronic properties of the metal center, thereby modulating its reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms in the 2-positions.
3,3’-Bipyridine: Similar to 2,2’-bipyridine but with nitrogen atoms in the 3-positions.
4,4’-Bipyridine: The parent compound without the carboxylic acid group.
Uniqueness
The presence of the carboxylic acid group at the 2-position in [4,4’-Bipyridine]-2-carboxylic acid adds a unique functional handle that allows for further chemical modifications and applications. This functional group enhances the compound’s versatility in forming various derivatives and participating in diverse chemical reactions .
Properties
IUPAC Name |
4-pyridin-4-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXTUUSBPVGPTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673539 | |
Record name | [4,4'-Bipyridine]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872468-96-7 | |
Record name | [4,4'-Bipyridine]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4,4'-bipyridine]-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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